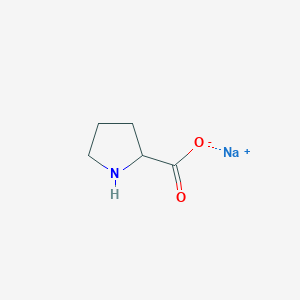

Sodium prolinate

CAS No.:

Cat. No.: VC16767406

Molecular Formula: C5H8NNaO2

Molecular Weight: 137.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8NNaO2 |

|---|---|

| Molecular Weight | 137.11 g/mol |

| IUPAC Name | sodium;pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | CUTQWXGMRNLXQC-UHFFFAOYSA-M |

| Canonical SMILES | C1CC(NC1)C(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Sodium prolinate (C₅H₈NNaO₂) is derived from the neutralization of L-proline (pyrrolidine-2-carboxylic acid) with sodium hydroxide. The carboxyl group of proline (-COOH) is deprotonated to form a carboxylate (-COO⁻), which complexes with a sodium ion (Na⁺). This ionic structure enhances its solubility in aqueous environments compared to free proline .

The molecule retains proline’s cyclic secondary amine structure, which imposes steric constraints affecting its reactivity. Nuclear magnetic resonance (NMR) studies confirm that the sodium ion coordinates with the carboxylate oxygen atoms, stabilizing the zwitterionic form in solution .

Physicochemical Properties

Experimental data from aqueous solutions of sodium L-prolinate (SP) reveal critical thermodynamic and transport properties :

Table 1: Physicochemical Properties of Sodium L-Prolinate Solutions

| Mass Fraction | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index |

|---|---|---|---|---|

| 0.05 | 298.15 | 1.012 | 0.89 | 1.341 |

| 0.40 | 343.15 | 1.198 | 1.45 | 1.387 |

Key trends include:

-

Density: Increases linearly with concentration (R² = 0.998) and decreases with temperature due to thermal expansion .

-

Viscosity: Exhibits exponential growth at higher mass fractions (>0.30), attributed to increased intermolecular hydrogen bonding .

-

Refractive Index: Correlates positively with concentration (Δn = 0.12 from 0.05 to 0.40 mass fraction), enabling indirect concentration monitoring .

The thermal expansion coefficient (α) ranges from 2.1 × 10⁻⁴ K⁻¹ (0.05 mass fraction) to 3.8 × 10⁻⁴ K⁻¹ (0.40 mass fraction), indicating moderate volumetric responsiveness to temperature .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Sodium prolinate is synthesized via the Schotten-Baumann reaction, involving proline and sodium hydroxide under controlled pH conditions :

Key steps include:

-

Alkalinization: Proline is dissolved in 10% NaOH at 30°C.

-

Neutralization: Reaction progress is monitored via pH titration to 7.0–7.5.

-

Crystallization: Ethanol precipitation yields >95% pure sodium prolinate .

Industrial Manufacturing

Large-scale production employs continuous flow reactors with in-line pH sensors to optimize yield (typically 85–92%). Post-synthesis purification involves nanofiltration to remove residual sodium ions (<50 ppm) .

Applications in Technology and Industry

CO₂ Capture

Sodium prolinate solutions demonstrate exceptional CO₂ absorption capacity (1.2 mol CO₂/mol SP at 298 K), outperforming conventional amines like monoethanolamine (MEA) . The reaction mechanism proceeds via carbamate formation:

Regeneration at 343 K restores 98% absorption capacity over 10 cycles, making it viable for post-combustion carbon capture .

Surfactant Derivatives

N-acylated variants (e.g., sodium caproyl prolinate) exhibit superior surface-active properties:

Table 2: Surfactant Performance of Sodium N-Acyl Prolinates

| Acyl Chain | Critical Micelle Concentration (mM) | Surface Tension (mN/m) |

|---|---|---|

| C12:0 | 0.45 | 32.1 |

| C18:1 | 0.12 | 28.9 |

These derivatives are utilized in:

-

Cosmetics: As mild surfactants in shampoos (5–15% w/w) providing foam stability and skin conditioning .

-

Pharmaceuticals: Drug delivery systems leveraging pH-responsive self-assembly .

Future Research Directions

-

Advanced Materials: Development of prolinate-based ionic liquids for battery electrolytes.

-

Biomedical Engineering: Functionalization of hydrogels for wound healing applications.

-

Environmental Science: Optimization of CO₂ absorption kinetics under flue gas conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume